4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide
Description
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide (CAS: 899963-95-2) is a benzamide derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl and methyl moiety. Its molecular formula is C₁₆H₁₅N₃O₄S₂, with a molecular weight of 377.438 g/mol . The compound’s structure includes a phenylbenzamide core linked to a sulfamoyl group, which is further modified by a furan heterocycle.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCIVRFLQUWGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide reagent under basic conditions.
Formation of the Benzamide Structure: The final step involves coupling the sulfamoyl-furan intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the sulfamoyl group.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The binding of the compound to its target can inhibit or activate specific biochemical pathways, leading to the desired effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide and related compounds:
| Compound Name | Key Substituents | Molecular Weight | Reported Activity | References |
|---|---|---|---|---|
| 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide (Target Compound) | Furan-2-ylmethyl, methyl (sulfamoyl); phenyl (benzamide) | 377.438 | No direct activity data; structural similarity suggests potential antifungal roles. | |
| LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazolyl]benzamide) | Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl (oxadiazole) | 553.62 | Antifungal activity against C. albicans; thioredoxin reductase inhibition. | |
| LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazolyl]benzamide) | Cyclohexyl(ethyl)sulfamoyl; furan-2-yl (oxadiazole) | 499.58 | Antifungal activity against C. albicans; enhanced membrane penetration predicted. | |
| 4-[butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylthio)-benzothiazolyl]benzamide | Butyl(ethyl)sulfamoyl; methylthio-benzothiazole; furylmethyl | 529.72 | No activity data; methylthio group may enhance lipophilicity. | |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | 3-methylphenyl (sulfamoyl); phenyl (benzamide) | 366.42 | Structural analog with sulfonamide backbone; antibacterial properties inferred. | |
| 4-{(furan-2-yl)methylsulfamoyl}-N-(thiazol-2-yl)benzamide | Furan-2-ylmethyl, methyl (sulfamoyl); thiazol-2-yl (benzamide) | 377.438 | Thiazole substitution may alter solubility or target specificity. |
Key Structural and Functional Insights:
Role of Heterocyclic Substituents: The furan-2-yl group in the target compound and LMM11 may enhance interactions with fungal enzymes (e.g., thioredoxin reductase) due to furan’s electron-rich aromatic system .
Sulfamoyl Modifications :
- Benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) substituents introduce bulkier hydrophobic groups, likely enhancing membrane permeability in fungal cells. The target compound’s furan-2-ylmethyl(methyl)sulfamoyl group balances hydrophobicity and aromaticity, which may optimize bioavailability .
- Butyl(ethyl)sulfamoyl () and 3-methylphenylsulfamoyl () groups demonstrate how alkyl/aryl modifications influence lipophilicity and steric effects, critical for enzyme inhibition .
Biological Activity: LMM5 and LMM11 exhibit confirmed antifungal activity against C. albicans (MIC values: 1–8 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s lack of oxadiazole rings may reduce potency, but its furan substituent could compensate via analogous mechanisms.
Biological Activity
The compound 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is a novel sulfamoyl derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 342.41 g/mol
The structure consists of a furan ring, a sulfamoyl group, and a phenylbenzamide moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains and fungi. The presence of the sulfamoyl group enhances the interaction with microbial targets, potentially disrupting their metabolic pathways.
Antitumor Activity
Research has demonstrated that benzamide derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, compounds with similar structures have been shown to induce apoptosis in human cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell death through both intrinsic and extrinsic apoptotic pathways .
The proposed mechanisms for the biological activity of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide include:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit key enzymes involved in bacterial synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through ROS production and mitochondrial dysfunction.
- Antimicrobial Action : The furan moiety contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against pathogens.
Study on Antitumor Efficacy
A study evaluated the cytotoxic effects of several benzamide derivatives, including those structurally related to 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide. The results indicated that these compounds significantly reduced cell viability in MCF-7 and HeLa cells at concentrations as low as 10 µM. Flow cytometry analysis revealed increased apoptosis rates, particularly in late-stage apoptosis .
Antimicrobial Testing
Another investigation focused on the antimicrobial properties of furan-containing compounds against resistant bacterial strains. The study found that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10 µM | Induces apoptosis |
| Cytotoxicity | HeLa | 10 µM | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Inhibition of growth |
| Antimicrobial | Escherichia coli | 20 µg/mL | Inhibition of growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
